molecular formula C9H10Br2O2S B3032592 (2,3-Dibromopropanesulfonyl)benzene CAS No. 2674-25-1

(2,3-Dibromopropanesulfonyl)benzene

Cat. No.: B3032592
CAS No.: 2674-25-1
M. Wt: 342.05 g/mol
InChI Key: AFYOBWMWRDARIA-UHFFFAOYSA-N
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Description

(2,3-Dibromopropanesulfonyl)benzene is a versatile chemical compound with the molecular formula C9H10Br2O2S. It is known for its remarkable reactivity, making it an indispensable tool for synthesizing complex organic molecules and studying their properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dibromopropanesulfonyl)benzene typically involves the bromination of propanesulfonylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the 2 and 3 positions of the propanesulfonyl group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dibromopropanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can lead to the formation of sulfonyl derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

(2,3-Dibromopropanesulfonyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3-Dibromopropanesulfonyl)benzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, resulting in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dibromopropyl)sulfonylbenzene
  • (2,3-Dibromopropane-1-sulfonyl)benzene
  • 2,3-Dibromopropylsulfonylbenzene

Uniqueness

(2,3-Dibromopropanesulfonyl)benzene is unique due to its specific bromination pattern and the presence of the sulfonyl group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and versatility in various chemical reactions, making it a valuable tool in scientific research .

Properties

IUPAC Name

2,3-dibromopropylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYOBWMWRDARIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500993
Record name (2,3-Dibromopropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2674-25-1
Record name (2,3-Dibromopropane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
(2,3-Dibromopropanesulfonyl)benzene

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